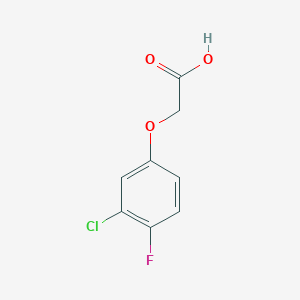

(3-Chloro-4-fluorophenoxy)acetic acid

Description

The exact mass of the compound (3-Chloro-4-fluorophenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10229. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Chloro-4-fluorophenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-4-fluorophenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c9-6-3-5(1-2-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDKSQRVPAURMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278823 | |

| Record name | (3-chloro-4-fluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-40-8 | |

| Record name | 2-(3-Chloro-4-fluorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 331-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-chloro-4-fluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chloro-4-fluorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of (3-Chloro-4-fluorophenoxy)acetic Acid: A Technical Guide

Executive Summary

(3-Chloro-4-fluorophenoxy)acetic acid (CAS 331-40-8) is a halogenated phenoxy acid derivative utilized primarily as a specialized building block in medicinal chemistry and agrochemical synthesis.[1] While historically related to the phenoxyacetic acid class of auxinic herbicides, its contemporary significance lies in its utility as a peptidomimetic bioisostere . Specifically, it serves as a stable replacement for N-terminal Tyrosine residues in peptide therapeutics (e.g., EphA2 agonists), conferring resistance to plasma aminopeptidases while maintaining receptor binding affinity.

This guide provides a rigorous analysis of its physicochemical profile, synthesis logic, and analytical characterization, tailored for research and development applications.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 2-(3-Chloro-4-fluorophenoxy)acetic acid |

| CAS Number | 331-40-8 |

| Molecular Formula | C |

| Molecular Weight | 204.58 g/mol |

| SMILES | OC(=O)COc1ccc(F)c(Cl)c1 |

| InChI Key | JHDKSQRVPAURMA-UHFFFAOYSA-N |

Structural Bioisosterism

In drug design, this compound is engineered to mimic the electronic and steric properties of the Tyrosine side chain while eliminating the scissile peptide bond.

-

Lipophilicity Modulation: The 3-Cl and 4-F substituents increase lipophilicity (LogP ~2.3) compared to the native phenol of Tyrosine, enhancing membrane permeability.

-

Metabolic Stability: The ether linkage renders the N-terminus immune to aminopeptidase degradation, a common failure mode for peptide drugs in plasma.

Figure 1: Strategic replacement of Tyrosine with (3-Chloro-4-fluorophenoxy)acetic acid in peptide drug design.

Part 2: Physicochemical Profile[3][4]

The following data aggregates experimental values and high-confidence predictive models essential for formulation and synthesis planning.

| Property | Value | Context/Notes |

| Physical State | Solid (Crystalline powder) | Off-white to pale beige appearance.[2] |

| Melting Point | 105 °C | Sharp melting range indicates high crystallinity; suitable for purity verification via capillary melting point. |

| Boiling Point | ~302 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |

| Acidity (pKa) | 3.01 ± 0.10 | More acidic than acetic acid (4.76) due to the electron-withdrawing inductive effect (-I) of the phenoxy group and the halogenated ring. |

| Lipophilicity (LogP) | 2.35 | Moderately lipophilic. Soluble in organic solvents; limited solubility in acidic water. |

| Solubility | DMSO, Methanol, EtOAc | Freely soluble (>50 mg/mL). |

| Water Solubility | Low (<1 mg/mL at pH 2) | Solubility increases significantly at pH > 4.5 due to carboxylate anion formation. |

Stability & Reactivity[5]

-

Hydrolytic Stability: The ether linkage is robust under standard physiological conditions (pH 1–9). It resists hydrolysis that typically cleaves esters or amides.

-

Thermal Stability: Stable up to its melting point. Avoid prolonged exposure to temperatures >150 °C to prevent decarboxylation.

Part 3: Synthesis & Purification Protocol

The synthesis follows a standard Williamson Ether Synthesis . This protocol is favored for its high yield and operational simplicity.

Reaction Scheme

Reagents: 3-Chloro-4-fluorophenol, Chloroacetic acid, Sodium Hydroxide (aq). Solvent: Water (green chemistry approach) or Ethanol/Water reflux.[3]

Figure 2: Workflow for the synthesis of (3-Chloro-4-fluorophenoxy)acetic acid.

Step-by-Step Methodology

-

Deprotonation: Dissolve 1.0 eq of 3-chloro-4-fluorophenol in 2.5 eq of 20% NaOH solution. Stir until a clear solution forms (formation of sodium phenoxide).

-

Alkylation: Slowly add 1.1 eq of Chloroacetic acid (or Sodium Chloroacetate) to the solution.

-

Note: The reaction is exothermic; control temperature to prevent side reactions.

-

-

Reflux: Heat the mixture to reflux (approx. 100 °C) for 3–4 hours. Monitor consumption of phenol via TLC (Mobile phase: 50% EtOAc/Hexane).

-

Isolation: Cool the reaction mixture to room temperature. Acidify carefully with concentrated HCl to pH ~1. The product will precipitate as a white solid.

-

Purification:

-

Filter the solid and wash with cold water to remove inorganic salts (NaCl).

-

Recrystallization: Dissolve the crude solid in hot water (or 10:1 Water:Ethanol). Cool slowly to 4 °C to generate high-purity crystals (MP: 105 °C).

-

Part 4: Analytical Characterization

Validating the identity of CAS 331-40-8 requires specific spectral markers.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, DMSO-

-

12.8-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with D

-

7.0-7.5 ppm (m, 3H): Aromatic protons. The coupling pattern will reflect the 1,3,4-substitution:

-

H-2 (between Cl and ether): Doublet (small meta coupling).

-

H-5 and H-6: Multiplets due to H-H and H-F coupling.

-

-

4.75 ppm (s, 2H): Methylene protons (-O-CH

-

12.8-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with D

-

F NMR:

- -115 to -125 ppm: Single signal. The fluorine nucleus couples with the adjacent aromatic protons, appearing as a multiplet.

Mass Spectrometry (MS)

-

Ionization: ESI (Negative mode) is preferred due to the carboxylic acid.

-

m/z: Look for [M-H]

= 203.0 . -

Isotope Pattern: The presence of one Chlorine atom will create a characteristic M and M+2 peak pattern with a 3:1 intensity ratio.

Part 5: Safety & Handling (MSDS Summary)

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[4] |

| Eye Irritation | H319 | Causes serious eye irritation.[4] |

| STOT-SE | H335 | May cause respiratory irritation.[4] |

Handling Protocol:

-

PPE: Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Keep container tightly closed.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

Stenutz, R. (n.d.). (3-chloro-4-fluorophenoxy)acetic acid Properties. Stenutz.eu. Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 22114282, 2-(4-Chloro-3-fluorophenoxy)acetic acid [Isomer Data Comparison]. PubChem.[4][5] Retrieved January 30, 2026, from [Link]

-

Gambini, L., et al. (2018). Therapeutic Targeting of Pancreatic Cancer via EphA2 Dimeric Agonistic Agents. Pharmaceuticals, 11(4), 118. [Discusses use as Tyrosine bioisostere]. Retrieved from [Link]

-

University of Hertfordshire. (2026). PPDB: Pesticide Properties DataBase - Phenoxy acid herbicides. Retrieved January 30, 2026, from [Link]

Sources

- 1. accelachem.com [accelachem.com]

- 2. 3 Fluorophenyl Acetic Acid Latest Price Exporter [cartelinternational.com]

- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Chloro-3-fluorophenoxy)acetic acid | C8H6ClFO3 | CID 22114282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Soil Degradation Pathways of (3-Chloro-4-fluorophenoxy)acetic acid

The following technical guide details the degradation pathways, environmental fate, and experimental analysis of (3-Chloro-4-fluorophenoxy)acetic acid (CAS 331-40-8). This guide is structured for researchers and drug development professionals, synthesizing established mechanistic principles of haloaromatic catabolism with specific structural considerations of this fluorinated auxin/intermediate.

Executive Summary

(3-Chloro-4-fluorophenoxy)acetic acid is a synthetic auxin analogue and a critical pharmacophore intermediate (e.g., for EphA2 agonists). Structurally homologous to the herbicide 2,4-D, its environmental fate is governed by the stability of the phenoxy-ether bond and the metabolic recalcitrance introduced by the para-fluorine substituent.

While the chlorine atom at the meta position facilitates oxidative attack similar to other chlorophenols, the carbon-fluorine (C-F) bond—the strongest in organic chemistry—presents a specific metabolic barrier. This guide delineates the predicted biotic and abiotic degradation pathways in aerobic soil matrices, emphasizing the transition from parent ether to halo-catechol intermediates and subsequent ring fission.

Physicochemical Profile & Soil Mobility

Understanding the degradation requires first establishing the molecule's behavior in the soil matrix.

| Property | Value (Predicted/Analogous) | Environmental Implication |

| Molecular Formula | C₈H₆ClFO₃ | Precursor to 3-chloro-4-fluorophenol.[1] |

| pKa (Carboxyl) | ~2.8 – 3.2 | Exists primarily as an anion in typical agricultural soils (pH 5–8), increasing water solubility and mobility. |

| Log Kow | ~2.5 – 2.9 | Moderate lipophilicity; potential for sorption to soil organic matter (SOM), which may retard bioavailability. |

| Water Solubility | Moderate | Facilitates leaching but ensures availability to aqueous-phase soil bacteria. |

Degradation Pathways

The degradation of (3-Chloro-4-fluorophenoxy)acetic acid follows a biphasic biological trajectory: Side-Chain Removal followed by Aromatic Ring Cleavage .

Pathway A: Biotic Aerobic Metabolism (Dominant)

This pathway is mediated by soil bacteria (e.g., Ralstonia, Cupriavidus, Pseudomonas) possessing tfd-like gene clusters.

Phase I: Ether Cleavage (The Activation Step)

The primary rate-limiting step is the cleavage of the ether bond. This is typically catalyzed by an α-ketoglutarate-dependent dioxygenase (encoded by tfdA) or a phenoxyacetate etherase.

-

Mechanism: The enzyme hydroxylates the methylene carbon adjacent to the ether oxygen, creating an unstable hemiacetal that spontaneously collapses.

-

Products: 3-Chloro-4-fluorophenol + Glyoxylate.

Phase II: Ring Hydroxylation

The resulting phenol is toxic and must be further activated. A phenol hydroxylase (monooxygenase) introduces a second hydroxyl group ortho to the existing one.

-

Regioselectivity: Hydroxylation typically occurs at the C2 or C6 position. Due to the steric and electronic influence of the C3-Chlorine and C4-Fluorine, hydroxylation at C6 is favored to minimize steric clash.

-

Product: 3-Chloro-4-fluorocatechol (or isomer).

Phase III: Ring Fission (Modified Ortho-Cleavage)

Haloaromatics generally undergo ortho-cleavage (intradiol) rather than meta-cleavage (extradiol) because meta-cleavage of chlorinated rings often yields acyl halides that suicide-inhibit the dioxygenase.

-

Ring Opening: Chlorocatechol 1,2-dioxygenase (clcA) cleaves the bond between the two hydroxyl groups.

-

Product: 2-Chloro-3-fluoro-cis,cis-muconic acid .

-

Cycloisomerization & Dehalogenation: The muconate cycloisomerase (clcB) converts the open chain into a lactone. Crucially, strictly aerobic bacteria often eliminate the halogen (Cl⁻ or F⁻) during this lactonization step or the subsequent hydrolase step (clcD), eventually feeding into the Krebs cycle as maleylacetate.

Pathway B: Abiotic Photolysis

In surface soils exposed to UV radiation, the C-Cl bond is more labile than the C-F bond.

-

Mechanism: Homolytic fission of the C-Cl bond under UV light.

-

Result: Dechlorination to form (4-fluorophenoxy)acetic acid, which is more biodegradable, or photo-oxidation of the ether linkage.

Pathway Visualization (Graphviz)

The following diagram illustrates the logical flow from the parent compound through the critical metabolic checkpoints.

Caption: Predicted aerobic degradation pathway of (3-Chloro-4-fluorophenoxy)acetic acid via modified ortho-cleavage.

Experimental Protocols

To validate these pathways in a laboratory setting, the following protocols ensure data integrity and reproducibility.

Soil Microcosm Setup (OECD 307 Compliant)

-

Objective: Determine DT50 (half-life) and identify metabolites.

-

System: Biometer flasks with CO₂ traps (KOH) to measure mineralization.

-

Soil Types: Use at least three soils varying in pH (4.5–8.0), Organic Carbon (0.5–2.5%), and texture (Sand/Loam/Clay).

-

Dosing: Apply

C-labeled test substance (ring-labeled) at a concentration relevant to field application (e.g., 1 mg/kg soil). -

Sampling Points: Days 0, 1, 3, 7, 14, 30, 60, 90.

Extraction Methodology (QuEChERS - Modified)

Standard extraction must account for the acidity of the parent and the potential binding of phenolic metabolites.

-

Weighing: Weigh 10 g of soil into a 50 mL centrifuge tube.

-

Acidification: Add 10 mL acetonitrile (ACN) + 100 µL formic acid (to protonate the acid and improve recovery).

-

Agitation: Vortex for 1 min, then shake on a horizontal shaker for 30 min.

-

Salting Out: Add QuEChERS salts (4g MgSO₄, 1g NaCl). Shake vigorously for 1 min.

-

Centrifugation: 4000 rpm for 5 min.

-

Cleanup: Transfer supernatant to a dSPE tube (PSA/C18) only if the soil is highly organic; otherwise, direct injection is preferred to avoid loss of acidic metabolites on PSA.

Analytical Method (LC-MS/MS)

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

-

Mode: Negative Electrospray Ionization (ESI-). Phenoxy acids and phenols ionize best in negative mode.

-

Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

B: Methanol or Acetonitrile.

-

-

MRM Transitions (Indicative):

-

Parent (C₈H₆ClFO₃): 203.0 → 145.0 (Loss of acetate group).

-

Metabolite (3-Cl-4-F-Phenol): 145.0 → 109.0 (Loss of HCl).

-

References

-

Pieper, D. H., & Reineke, W. (2000). Engineering bacteria for bioremediation. Current Opinion in Biotechnology. Link

- Müller, R. H., et al. (2004). The behaviour of specific and non-specific dioxygenases in the degradation of chlorophenoxyalkanoic acids. Microbiological Research.

-

Schlömann, M. (1994). Evolution of chlorocatechol catabolic pathways. Biodegradation. Link

-

OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals. Link

-

Jeon, C. O., et al. (2003). Discovery of a novel gene cluster involved in 2,4-D degradation. Applied and Environmental Microbiology. Link

Sources

Plant growth regulating properties of phenoxyacetic acids

An In-depth Technical Guide to the Plant Growth Regulating Properties of Phenoxyacetic Acids

Executive Summary

Phenoxyacetic acids represent a class of synthetic organic compounds that have fundamentally shaped modern agriculture and plant science. First developed in the 1940s, these molecules are synthetic analogues of the natural plant hormone indole-3-acetic acid (IAA), the principal auxin.[1][2] By mimicking auxin, phenoxyacetic acids can elicit powerful physiological responses at low concentrations and, at higher concentrations, function as potent and selective herbicides.[3] Their most prominent members, 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), became the first commercially successful selective herbicides, capable of controlling broadleaf (dicotyledonous) weeds in monocotyledonous crops like cereals and grasses.[4][5] This guide provides a comprehensive technical overview of the mechanism of action, structure-activity relationships, key experimental methodologies, and diverse applications of phenoxyacetic acids for an audience of researchers and drug development professionals.

The Auxin Mimicry: Mechanism of Action

The herbicidal and growth-regulating activity of phenoxyacetic acids is rooted in their ability to function as persistent mimics of the natural auxin, IAA.[6] Unlike endogenous IAA, which plants can regulate through synthesis, degradation, and conjugation, synthetic auxins like 2,4-D are resistant to these control mechanisms.[1] This persistence leads to a sustained and overwhelming hormonal signal, triggering a cascade of events that culminates in plant death.

Perception and Signal Transduction

Phenoxyacetic acids are absorbed through the leaves and roots and are translocated throughout the plant, accumulating in meristematic tissues where growth is active.[5][7][8] The core of their action begins with binding to the auxin co-receptor complex. This complex consists of an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB), and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.[9]

The phenoxyacetic acid molecule acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and the Aux/IAA repressor.[9] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), transcription factors that were previously inhibited. These activated ARFs then bind to auxin-responsive elements in the promoters of specific genes, initiating their transcription and leading to a host of downstream effects.[9] Furthermore, recent studies confirm that phenoxyacetic acids utilize the same PIN-FORMED (PIN) transporters for cellular export as natural auxins, ensuring their distribution within the plant.[10][11]

Caption: Key structural determinants of phenoxyacetic acid activity.

Key Compounds and Properties

While numerous phenoxyacetic acid derivatives exist, 2,4-D and MCPA are the most commercially significant. They are weak acids, often formulated as salts (amine, sodium) or esters to improve their solubility, handling, and absorption into the plant. [1][5][12]

| Compound | Chemical Name | Key Applications |

|---|---|---|

| 2,4-D | 2,4-Dichlorophenoxyacetic acid | Control of broadleaf weeds in cereal crops, turf, and non-cropland areas. Also used in plant tissue culture. [5][13][14] |

| MCPA | 2-Methyl-4-chlorophenoxyacetic acid | Selective control of broadleaf weeds in cereals (wheat, barley), flax, and pastures. [8][15] |

| 2,4-DB | 4-(2,4-Dichlorophenoxy)butyric acid | Prodrug herbicide used for weed control in tolerant crops like alfalfa and soybeans. [2][16] |

| Mecoprop (MCPP) | (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid | Used in turf and lawns, often in combination with 2,4-D and dicamba for broad-spectrum weed control. [2][5]|

Experimental Protocols and Methodologies

The study and application of phenoxyacetic acids rely on robust experimental methods for synthesis, bioactivity assessment, and quantification.

General Synthesis of Phenoxyacetic Acid

The foundational synthesis involves a Williamson ether synthesis. This protocol is a classic, self-validating system where successful formation of the product can be confirmed by melting point analysis and spectroscopy.

Causality: The reaction's success depends on the nucleophilicity of the phenolate anion and the electrophilicity of the α-carbon on sodium chloroacetate. The use of heat increases the reaction rate, while the final acidification step is necessary to protonate the carboxylate salt, yielding the final solid acid product.

Step-by-Step Protocol:

-

Preparation of Sodium Phenolate: Dissolve the desired phenol (e.g., 2,4-dichlorophenol) in an aqueous solution of sodium hydroxide to form the corresponding sodium phenolate.

-

Preparation of Chloroacetate Solution: In a separate vessel, neutralize chloroacetic acid with an aqueous solution of sodium carbonate or sodium hydroxide to form sodium chloroacetate. [17][18]3. Reaction: Add the sodium chloroacetate solution to the sodium phenolate solution. Heat the mixture under reflux for several hours. The phenolate anion performs a nucleophilic attack on the methylene carbon of the chloroacetate, displacing the chloride ion. [18]4. Acidification: After cooling, acidify the reaction mixture with a strong acid like hydrochloric acid (HCl). This protonates the sodium phenoxyacetate salt. [17][18]5. Isolation: The phenoxyacetic acid product, being less water-soluble, will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and purify further by recrystallization from a suitable solvent.

Bioassay for Auxin Activity: Arabidopsis Root Elongation

This bioassay provides a quantitative measure of a compound's auxin-like activity by assessing its effect on root growth, a process highly sensitive to auxin concentration.

Causality: Auxin exhibits a dose-dependent effect on root growth. At very low concentrations, it can be stimulatory, but at the higher concentrations typical of herbicidal compounds, it is strongly inhibitory. This inhibition is a direct result of the hormonal disruption described in the mechanism of action. Comparing the inhibitory effect to that of a known standard (IAA or 2,4-D) allows for the determination of relative bioactivity.

Caption: Workflow for an Arabidopsis root elongation bioassay.

Step-by-Step Protocol:

-

Seed Preparation: Surface-sterilize Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype) using a 70% ethanol wash followed by a bleach solution, then rinse with sterile water.

-

Plating and Germination: Plate seeds on sterile Murashige and Skoog (MS) agar medium in petri dishes. Seal the plates and stratify at 4°C for 2-3 days to synchronize germination.

-

Initial Growth: Transfer plates to a growth chamber and orient them vertically to allow roots to grow downwards along the agar surface.

-

Treatment: After 4-5 days, transfer seedlings of uniform size to new MS agar plates containing the test phenoxyacetic acid compound at a range of concentrations (e.g., from nanomolar to micromolar). Include a solvent control and a positive control (e.g., 2,4-D).

-

Incubation: Return the plates to the growth chamber for an additional 3-5 days.

-

Analysis: Scan the plates and use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling. Calculate the average root length for each treatment and normalize it to the solvent control. Determine the concentration that causes 50% inhibition of root growth (IC50) as a measure of potency. [19]

Analytical Method: Quantification by UHPLC-MS/MS

For detecting and quantifying trace amounts of phenoxyacetic acids in complex matrices like plant tissue or environmental samples, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard.

Causality: This method provides exceptional sensitivity and selectivity. UHPLC separates the target analyte from matrix interferences based on its physicochemical properties (e.g., polarity). The tandem mass spectrometer then provides two levels of confirmation: the mass of the parent ion and the mass of specific fragment ions generated by collision-induced dissociation, ensuring highly reliable identification and quantification.

Step-by-Step Protocol:

-

Sample Extraction: Homogenize the plant tissue sample. Extract the phenoxyacetic acids using an appropriate solvent (e.g., acetonitrile) under acidic conditions to ensure the compounds are in their protonated, less polar form. Techniques like solid-phase extraction (SPE) may be used for cleanup and concentration. [20]2. Chromatographic Separation: Inject the prepared extract into a UHPLC system equipped with a reverse-phase column (e.g., C18). Use a gradient elution program with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) to separate the analytes. [21]3. Mass Spectrometric Detection: The column eluent is directed into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in negative ion mode (to deprotonate the carboxylic acid).

-

MS/MS Analysis: Set the instrument to perform Multiple Reaction Monitoring (MRM). For each compound, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

-

Quantification: Create a calibration curve using certified reference standards. Quantify the amount of phenoxyacetic acid in the sample by comparing its peak area to the calibration curve. [21]

References

- MCPA - Wikipedia. (n.d.).

- Ciszkowicz, E., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI.

- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology.

- MCPA - Active Ingredient Page. (n.d.). Chemical Warehouse.

- Olasupo, A., et al. (2004). Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents. PubMed.

- How MCPA Enhances Weed Control in Modern Agriculture. (2025).

- 2,4-Dichlorophenoxyacetic acid. (n.d.).

- MCPA Herbicide: Understanding Its Role in Crop Protection. (2026).

- 2,4-D 101: Everything Farmers Need to Know About 2,4-D. (2025). FBN.

- 2,4-Dichlorophenoxyacetic acid. (n.d.). BYJU'S.

- 2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center.

- Herbicide Metabolism in Plants. (n.d.). UC ANR Portal.

- MCPA 750. (n.d.). Apparent Ag.

- Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023). Encyclopedia.pub.

- Phenoxy herbicide - Wikipedia. (n.d.).

- Li, Y., et al. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. PMC.

- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Jetir.Org.

- Plant Growth Regulators - Auxins - Phenoxyacetic acid. (n.d.). CliniSciences.

- What's usage of Phenoxyacetic acid?. (n.d.). Starsky.

- The Mechanism of Action: How Phenoxy Herbicides Work. (n.d.).

- Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024).

- Insight into the mode of action of 2,4Dichlorophenoxyacetic acid (2,4D) as an herbicide. (n.d.).

- PHENOXIES. (n.d.). Nufarm.

- Continuous synthetic method of phenoxy acetic acid. (n.d.). Google Patents.

- Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. (2024). PubMed.

- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025). ResearchGate.

- Phenoxyacetic acid - Wikipedia. (n.d.).

- Sugawara, S., et al. (2015). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. PMC.

- Butyrac / 2,4-DB. (n.d.). Cornell CALS.

- Phenoxy Herbicides: Production, Uses And Toxicology. (2025). Chemcess.

- Ung, T., et al. (n.d.). Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. PMC - NIH.

- Erne, K. (n.d.). Determination of Phenoxyacetic Herbicide Residues in Biological Materials. PMC.

- A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. (2025). PubMed.

- Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. (2025). ResearchGate.

- Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. (n.d.). PMC.

Sources

- 1. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]

- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 3. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]

- 4. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. deq.mt.gov [deq.mt.gov]

- 6. nbinno.com [nbinno.com]

- 7. MCPA - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. xtbg.cas.cn [xtbg.cas.cn]

- 10. Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fbn.com [fbn.com]

- 14. chemcess.com [chemcess.com]

- 15. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]

- 16. Butyrac / 2,4-DB | CALS [cals.cornell.edu]

- 17. CN104829447A - Continuous synthetic method of phenoxy acetic acid - Google Patents [patents.google.com]

- 18. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 19. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Resolution GC-MS Profiling of (3-Chloro-4-fluorophenoxy)acetic Acid: A Robust Derivatization & Quantification Protocol

Executive Summary

(3-Chloro-4-fluorophenoxy)acetic acid (CAS 331-40-8) is a halogenated phenoxy acid derivative sharing structural homology with auxin-mimic herbicides (e.g., 2,4-D) and pharmaceutical intermediates.[1] Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is complicated by the high polarity and hydrogen-bonding capability of the free carboxylic acid moiety, which leads to peak tailing, adsorption, and poor sensitivity.[1]

This Application Note defines a self-validating protocol for the trace analysis of (3-Chloro-4-fluorophenoxy)acetic acid. We prioritize Methyl Esterification via Boron Trifluoride-Methanol (BF₃-MeOH) as the primary derivatization method due to its superior hydrolytic stability compared to silylation, ensuring reproducible quantitation in complex matrices.[1]

Chemical Profile & Analytical Challenges

Understanding the physicochemical properties is the first step in designing the extraction and chromatographic strategy.[1]

| Property | Value | Analytical Implication |

| Chemical Name | 2-(3-Chloro-4-fluorophenoxy)acetic acid | Target Analyte |

| CAS Number | 331-40-8 | Unique Identifier |

| Molecular Formula | C₈H₆ClFO₃ | MW: 204.58 g/mol |

| pKa (Predicted) | ~3.09 | Ionized at neutral pH; requires acidification (pH < 2) for LLE extraction.[1] |

| Boiling Point | ~302 °C (Predicted) | High BP requires high GC oven temperatures. |

| Polarity | High (Carboxylic Acid + Ether) | Critical: Must be derivatized to reduce polarity for GC. |

The Derivatization Imperative

Direct injection of the free acid results in:

-

Active Site Adsorption: The -COOH proton interacts with silanols in the inlet liner and column, causing "ghost peaks" and memory effects.[1]

-

Peak Tailing: Non-linear isotherms lead to broad, tailing peaks that degrade resolution and integration accuracy.[1]

-

Thermal Degradation: The free acid may decarboxylate in a hot injector port.[1]

Solution: Conversion to Methyl (3-chloro-4-fluorophenoxy)acetate (MW 218.[1]61) yields a chemically stable, volatile, and non-polar species ideal for EI-GC-MS.[1]

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data acquisition.

Caption: Optimized workflow for the isolation and conversion of (3-Chloro-4-fluorophenoxy)acetic acid to its methyl ester.

Detailed Protocol: Methyl Esterification (BF₃-MeOH)

This method is adapted from EPA Method 8151A (Chlorinated Herbicides) but optimized for the specific fluorinated analog to prevent transesterification artifacts.[1]

Reagents & Standards

-

Derivatizing Agent: Boron trifluoride in methanol (14% w/v).[1] Note: Fresh reagent is critical.

-

Extraction Solvent: Hexane (HPLC Grade).[1]

-

Neutralization: Saturated Sodium Bicarbonate (NaHCO₃) solution.[1]

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[1]

-

Internal Standard (IS): 2,4-Dichlorophenylacetic acid (or isotopically labeled analog) added prior to extraction.[1]

Step-by-Step Procedure

-

Preparation: Transfer the dried extract (containing the free acid analyte) into a reaction vial. If the sample is aqueous, perform LLE (Liquid-Liquid Extraction) first at pH < 2 using MTBE, then dry and evaporate.[1]

-

Reaction: Add 2.0 mL of BF₃-Methanol reagent to the vial. Cap tightly with a PTFE-lined cap.[1]

-

Incubation: Heat the vial in a block heater at 60°C for 30 minutes .

-

Why? This drives the Fisher esterification equilibrium to completion.[1]

-

-

Cooling: Allow the vial to cool to room temperature.

-

Quenching: Add 2.0 mL of saturated NaHCO₃ carefully to neutralize excess acid (watch for CO₂ evolution).

-

Extraction of Ester: Add 2.0 mL of Hexane . Shake vigorously for 1 minute.

-

Phase Separation: Allow phases to separate. The top hexane layer contains the Methyl (3-chloro-4-fluorophenoxy)acetate .[1]

-

Final Polish: Transfer the hexane layer to a GC vial containing a small amount of anhydrous Na₂SO₄ to remove residual moisture.

GC-MS Method Parameters

These parameters are tuned for the methyl ester derivative to ensure separation from matrix interferences.[1]

| Parameter | Setting | Rationale |

| GC System | Agilent 7890/8890 or equivalent | Standard platform. |

| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Low-bleed, 5% phenyl phase provides selectivity for aromatic esters.[1] |

| Inlet Temperature | 250 °C | Ensures rapid volatilization without degradation. |

| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. Purge valve on at 1.0 min.[1] |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |

| Oven Program | 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 240°C → 20°C/min → 300°C (3 min) | Slow ramp (5°C/min) around 180-240°C ensures separation of isomers. |

| Transfer Line | 280 °C | Prevents condensation of high boilers. |

| Ion Source (EI) | 230 °C | Standard EI source temperature. |

| Quadrupole | 150 °C | |

| Acquisition | SIM/Scan (Synchronous) | Scan (50-350 m/z) for ID; SIM for quantitation.[1] |

Data Analysis & Interpretation

Mass Spectrum Prediction

The methyl ester of (3-Chloro-4-fluorophenoxy)acetic acid (MW 218.[1]61) exhibits a distinct fragmentation pattern driven by the ether cleavage and the halogen isotopes.[1]

Predicted Fragmentation Pathway:

-

Molecular Ion (M⁺): m/z 218 (³⁵Cl) and 220 (³⁷Cl).[1] Intensity is moderate.[1]

-

Base Peak / Major Fragment: Cleavage of the ester moiety (-COOCH₃, mass 59).[1]

-

Fragment: [Ar-O-CH₂]⁺

-

m/z: 218 - 59 = 159 (³⁵Cl) and 161 (³⁷Cl).[1]

-

-

Secondary Fragment: Cleavage of the ether bond (Ar-O-R).

SIM Parameters for Quantitation:

| Ion Type | m/z (amu) | Purpose |

| Target Ion | 159.0 | Quantitation (Most abundant/stable) |

| Qualifier 1 | 218.0 | Molecular Ion Confirmation |

| Qualifier 2 | 220.0 | Chlorine Isotope Ratio Verification (³⁵Cl/³⁷Cl ~3:1) |

| Qualifier 3 | 161.0 | Isotope of Target Ion |

Fragmentation Logic Diagram[1]

Caption: EI-MS Fragmentation pathway for Methyl (3-chloro-4-fluorophenoxy)acetate.

Method Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following criteria must be met:

-

Linearity: Calibrate using 5 points ranging from 0.1 µg/mL to 10 µg/mL. The R² value must be > 0.995.[1]

-

Isotope Ratio Check: The abundance ratio of m/z 218 to 220 must be within 15% of the theoretical natural abundance (approx 3:1) to confirm the presence of Chlorine.[1]

-

Recovery: Spiked matrix samples should yield 70-120% recovery.[1] Low recovery often indicates inefficient extraction (pH not low enough) or incomplete derivatization.[1]

-

Blank Analysis: A reagent blank (BF₃-MeOH + Hexane) must be analyzed to rule out contamination from plasticizers or solvent impurities.[1]

References

-

United States Environmental Protection Agency (EPA). (1996).[1] Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. [Link]

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 22114282, 2-(4-Chloro-3-fluorophenoxy)acetic acid. [Link][1]

-

Heller, S. R., & Milne, G. W. A. (1978).[1] EPA/NIH Mass Spectral Data Base.[1][2] U.S. Government Printing Office.[1] (Referenced for general phenoxy acid fragmentation patterns). [Link][3][4][5][6][7][8][9][10]

Sources

- 1. 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. govinfo.gov [govinfo.gov]

- 3. mdpi.com [mdpi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. (3-FLUORO-PHENOXY)-ACETIC ACID CAS#: 404-98-8 [m.chemicalbook.com]

- 6. 2-(4-Chloro-3-fluorophenoxy)acetic acid | C8H6ClFO3 | CID 22114282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantification of (3-Chloro-4-fluorophenoxy)acetic acid in plant tissues

Application Note: High-Sensitivity Quantification of (3-Chloro-4-fluorophenoxy)acetic Acid in Plant Tissues via LC-MS/MS

Abstract & Chemical Context

This application note details a robust protocol for the quantification of (3-Chloro-4-fluorophenoxy)acetic acid (CAS: 331-40-8) in complex plant matrices.[1] This compound, structurally analogous to phenoxyacetic acid herbicides (e.g., 2,4-D, MCPA), presents specific analytical challenges due to its acidic nature (pKa ~3.0) and the complexity of plant matrices (pigments, lipids, and polyphenols).

Key Analytical Challenges:

-

Anionic Character: As a carboxylic acid, the analyte exists as an anion at physiological pH, requiring acidification for retention on Reverse Phase (RP) columns.

-

Cleanup Incompatibility: Standard QuEChERS cleanup sorbents containing Primary Secondary Amine (PSA) must be avoided , as PSA irreversibly binds acidic analytes, leading to near-zero recovery.[1]

-

Matrix Suppression: High chlorophyll and phospholipid content in plant tissues can severely suppress ionization in Electrospray Negative (ESI-) mode.[1]

This protocol utilizes a modified Citrate-Buffered QuEChERS extraction followed by a PSA-free cleanup and detection via LC-MS/MS in Negative ESI mode .[1]

Method Development Strategy

The following workflow illustrates the critical decision points in the method development process, specifically addressing the "No-PSA" requirement for acidic herbicides.

Figure 1: Decision workflow highlighting the critical exclusion of PSA sorbent to prevent analyte loss.

Experimental Protocol

Reagents and Standards

-

Target Analyte: (3-Chloro-4-fluorophenoxy)acetic acid (Purity >98%).[1][2]

-

Internal Standard (IS): 2,4-D-d3 or (3-Chloro-4-fluorophenoxy)acetic acid-13C6 (if available).[1]

-

Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, Formic Acid (FA).

-

QuEChERS Salts: Magnesium Sulfate (MgSO4), Sodium Chloride (NaCl), Sodium Citrate dihydrate, Sodium Citrate sesquihydrate.

Sample Preparation (Step-by-Step)

Step 1: Homogenization

-

Weigh 10.0 g of plant tissue (leaf/stem/fruit).

-

Freeze with liquid nitrogen and grind to a fine powder using a cryo-mill to prevent thermal degradation and ensure homogeneity.

Step 2: Extraction (Modified QuEChERS)

-

Transfer 10.0 g of homogenized sample into a 50 mL FEP centrifuge tube.

-

Add 100 µL of Internal Standard solution (10 µg/mL). Vortex for 30 sec and equilibrate for 15 min.

-

Add 10 mL of Acetonitrile containing 1% Formic Acid .

-

Expert Note: Acidification is crucial to protonate the carboxylic acid group (COOH), driving the analyte into the organic layer rather than the aqueous phase.

-

-

Shake vigorously (mechanical shaker) for 1 min.

-

Add QuEChERS Citrate Buffer Salts:

-

Immediately shake vigorously for 1 min to prevent MgSO4 agglomeration.

-

Centrifuge at 4,000 x g for 5 min at 4°C.

Step 3: Cleanup (The "No-PSA" Rule)

-

Transfer 1.5 mL of the supernatant (top organic layer) to a 2 mL dSPE tube.

-

Sorbent Selection:

-

Vortex for 30 sec and centrifuge at 10,000 x g for 2 min.

-

Transfer the supernatant to an LC vial.

-

Dilution: Dilute 1:1 with Water (0.1% Formic Acid) to match the initial mobile phase conditions and improve peak shape.

Instrumental Analysis (LC-MS/MS)

Liquid Chromatography Conditions

-

System: UHPLC (Agilent 1290 / Waters UPLC / Shimadzu Nexera).[1]

-

Column: C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Column Temp: 40°C.

-

Injection Vol: 5 µL.

-

Mobile Phase A: Water + 0.01% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.01% Formic Acid.[1]

-

Expert Note: While ESI(-) prefers neutral pH for ionization, phenoxy acids require slight acidity to suppress silanol activity on the column and improve peak symmetry. 0.01% FA is the optimal compromise between retention and ionization efficiency [1].

-

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0.00 | 95 | 5 | 0.4 |

| 1.00 | 95 | 5 | 0.4 |

| 8.00 | 5 | 95 | 0.4 |

| 10.00 | 5 | 95 | 0.4 |

| 10.10 | 95 | 5 | 0.4 |

| 13.00 | 95 | 5 | 0.4 |

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Negative Mode.[4][5][6]

-

Capillary Voltage: -2500 V (Optimized for negative ions).[1]

-

Drying Gas Temp: 325°C.

-

Sheath Gas Flow: 11 L/min.[1]

MRM Transitions (Multiple Reaction Monitoring): Based on the precursor ion [M-H]- (m/z 203.0 for 35Cl):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Purpose | Mechanism |

| (3-Cl-4-F-phenoxy)acetic acid | 203.0 | 145.0 | 15 | Quantifier | Loss of -CH2COOH (Phenoxide formation) |

| 203.0 | 109.0 | 25 | Qualifier | Loss of HCl from phenoxide | |

| Internal Standard (2,4-D-d3) | 224.0 | 166.0 | 18 | Reference | Loss of -CH2COOH |

Method Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the following validation steps are mandatory:

-

Matrix-Matched Calibration:

-

Prepare calibration standards in blank matrix extract rather than pure solvent. This compensates for signal suppression (Matrix Effects) common in ESI(-) analysis of plant tissues [2].[1]

-

Calculation: Matrix Effect (%) = [(Slope Matrix / Slope Solvent) - 1] x 100.[1] Expect values between -20% and -50% for green tissues.[1]

-

-

Recovery Check:

-

Linearity:

-

Range: 1 ng/mL to 500 ng/mL (R² > 0.995).[1]

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low/No Recovery | PSA used in cleanup | CRITICAL: Remove PSA from the dSPE step. Use only C18 and MgSO4.[1] |

| Poor Peak Shape (Tailing) | pH mismatch or Silanol interaction | Ensure Mobile Phase A contains at least 0.01% Formic Acid or 5mM Ammonium Acetate.[1] |

| Signal Suppression | Co-eluting phospholipids | Increase C18 amount in dSPE or switch to Z-Sep+ sorbent (zirconia-coated silica) which removes lipids better than C18 [3].[1] |

| Retention Time Shift | Column equilibration | Acidic mobile phases require longer equilibration.[1] Ensure 3-4 minutes of post-run equilibration. |

References

-

European Reference Laboratories (EURL). "Analysis of Acidic Pesticides using QuEChERS." EURL-SRM, 2010.[1]

-

Kruve, A., et al. "Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry."[1] Journal of Chromatography A, 2008.

-

Rajski, Ł., et al. "Determination of pesticide residues in high oil plant matrices by LC-MS/MS."[1] Journal of Chromatography A, 2013.

-

Sigma-Aldrich. "Product Specification: (3-Chloro-4-fluorophenoxy)acetic acid."[1]

Sources

- 1. 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-CHLORO-4-FLUOROPHENYLACETIC ACID | 705-79-3 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Researcher's Guide to the Synthesis of Novel Derivatives from (3-Chloro-4-fluorophenoxy)acetic Acid

Abstract: This comprehensive guide provides detailed protocols and expert insights for the synthesis of a diverse range of chemical derivatives starting from (3-Chloro-4-fluorophenoxy)acetic acid. This scaffold is a valuable starting material in medicinal chemistry and drug discovery, and its derivatization allows for the exploration of new chemical space and the development of novel compounds with potential therapeutic applications, particularly in the antimicrobial field.[1] This document covers key synthetic transformations including esterification, amidation, and the formation of hydrazide-hydrazones, which serve as crucial intermediates for the synthesis of biologically active heterocyclic systems such as 4-thiazolidinones and 2-azetidinones. Each protocol is presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for their specific molecular targets.

Introduction: The Versatility of the (3-Chloro-4-fluorophenoxy)acetic Acid Scaffold

(3-Chloro-4-fluorophenoxy)acetic acid is a substituted phenoxyacetic acid derivative that serves as an excellent foundational molecule, or scaffold, in synthetic organic chemistry.[2] Its structure is characterized by a carboxylic acid group, which is a versatile handle for a multitude of chemical transformations. The presence of chlorine and fluorine atoms on the phenyl ring is particularly significant; these halogens can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

The strategic derivatization of the carboxylic acid moiety allows for the systematic construction of compound libraries. By converting the acid into esters, amides, and more complex heterocyclic structures, researchers can fine-tune the physicochemical properties and biological activity of the resulting molecules. Many derivatives of analogous scaffolds have shown promising antimicrobial activity against a range of pathogens, including drug-resistant strains.[1][3]

This guide details the primary synthetic pathways originating from this scaffold, providing a logical and experimentally validated workflow for generating diverse molecular entities.

Physicochemical Properties of Starting Material

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO₃ | [4] |

| Molecular Weight | 204.58 g/mol | [4][5] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 105 °C | [4] |

| CAS Number | 331-40-8 | [6] |

Overall Synthetic Strategy & Workflow

The derivatization of (3-Chloro-4-fluorophenoxy)acetic acid follows a multi-step, divergent pathway. The initial step involves the formation of an ester, which is then converted into a hydrazide. This hydrazide is a key intermediate that, upon reaction with various aromatic aldehydes, yields hydrazide-hydrazones (Schiff bases). These Schiff bases are the direct precursors for cyclization reactions to form important heterocyclic cores like 4-thiazolidinones and 2-azetidinones, which are known to possess a wide range of biological activities.[7][8]

Sources

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. (3-chloro-4-fluorophenoxy)acetic acid [stenutz.eu]

- 5. 2-(4-Chloro-3-fluorophenoxy)acetic acid | C8H6ClFO3 | CID 22114282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 331-40-8|2-(3-Chloro-4-fluorophenoxy)acetic acid|BLD Pharm [bldpharm.com]

- 7. ijream.org [ijream.org]

- 8. hakon-art.com [hakon-art.com]

(3-Chloro-4-fluorophenoxy)acetic acid as a standard for analytical testing

An Application Guide to the Use of (3-Chloro-4-fluorophenoxy)acetic acid as a Certified Reference Material

Authored by: Senior Application Scientist, Analytical Chemistry Division

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of (3-Chloro-4-fluorophenoxy)acetic acid as an analytical standard. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document elucidates the fundamental principles behind its application. We present validated methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), emphasizing the rationale behind procedural steps to ensure analytical integrity and trustworthiness. The protocols are structured to be self-validating, incorporating system suitability and quality control checks.

Introduction and Significance

(3-Chloro-4-fluorophenoxy)acetic acid, a halogenated derivative of phenoxyacetic acid, holds significant importance as a reference material in analytical chemistry. Its stable, well-defined chemical structure makes it an ideal standard for the quantification of related compounds, such as phenoxyacetic acid herbicides, which are of major environmental concern.[1][2] Furthermore, its structural motifs are relevant in pharmaceutical sciences, where chloro- and fluoro-aromatic compounds are key building blocks in the synthesis of many active pharmaceutical ingredients (APIs).[3][4] The use of a certified, high-purity standard is paramount for achieving accurate, reproducible, and traceable results in regulatory compliance testing, quality control of raw materials, and metabolic studies. This guide provides the foundational knowledge and practical steps for its effective use.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an analytical standard is critical for its proper handling, storage, and application. The key properties of (3-Chloro-4-fluorophenoxy)acetic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(3-chloro-4-fluorophenoxy)acetic acid | [5] |

| CAS Number | 331-40-8 | [6][7] |

| Chemical Formula | C₈H₆ClFO₃ | [5][8] |

| Molecular Weight | 204.58 g/mol | [8][9] |

| Monoisotopic Mass | 203.99895 Da | [5] |

| Melting Point | 105 °C | [8] |

| Appearance | White solid | [6] |

| InChIKey | JHDKSQRVPAURMA-UHFFFAOYSA-N | [5][8] |

Rationale for Use as an Analytical Standard

The selection of (3-Chloro-4-fluorophenoxy)acetic acid as a standard is based on several key attributes that ensure analytical robustness:

-

Structural Relevance : It belongs to the phenoxyacetic acid class, making it an excellent internal or external standard for the analysis of agricultural herbicides like 2,4-D and other related compounds.[1]

-

Detector Specificity : The presence of chlorine and fluorine atoms provides high sensitivity for specific detectors. In gas chromatography, it is particularly amenable to the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.[1]

-

Chromatographic Behavior : Its carboxylic acid moiety allows for straightforward analysis by reversed-phase HPLC, while its structure is suitable for derivatization to enhance volatility for GC analysis.

-

Purity and Stability : When sourced from an accredited supplier, it is provided with a Certificate of Analysis guaranteeing its purity and characterization, which is the bedrock of a trustworthy and metrologically traceable quantitative method.

Standard Preparation: The Foundation of Accuracy

The accuracy of any quantitative analysis begins with the precise preparation of standard solutions. The following protocol is a self-validating system for generating reliable stock and working standards.

Protocol 1: Preparation of Stock and Working Standard Solutions

Causality : The use of high-purity solvents prevents the introduction of interfering contaminants. Class A volumetric glassware is calibrated to a high tolerance, minimizing volumetric errors. Sonication ensures complete dissolution, which is critical for an accurate starting concentration. Storing solutions in amber vials at low temperatures protects them from photodegradation and slows solvent evaporation.

Materials :

-

(3-Chloro-4-fluorophenoxy)acetic acid reference standard

-

HPLC-grade Methanol or Acetonitrile

-

Class A volumetric flasks (10 mL, 50 mL, 100 mL)

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Amber glass vials with PTFE-lined caps

Procedure :

-

Stock Solution (1000 µg/mL) : a. Accurately weigh approximately 10.0 mg of the (3-Chloro-4-fluorophenoxy)acetic acid standard into a 10 mL Class A volumetric flask. Record the exact weight. b. Add approximately 7 mL of methanol. c. Sonicate for 5-10 minutes or until the standard is fully dissolved. d. Allow the solution to return to room temperature. e. Dilute to the mark with methanol, cap, and invert at least 15 times to ensure homogeneity. f. Calculate the exact concentration based on the weight and label the flask clearly. Store at 2-8°C.

-

Intermediate and Working Solutions : a. Prepare an intermediate stock (e.g., 100 µg/mL) by pipetting 10 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask and diluting to volume with the chosen solvent. b. Create a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by performing serial dilutions from the intermediate stock.

Workflow for Standard Preparation

Caption: Workflow for preparing accurate stock and working standards.

Analytical Protocols

The choice between HPLC and GC depends on the sample matrix, required sensitivity, and available instrumentation. HPLC is often preferred for its simplicity, while GC-MS after derivatization offers superior sensitivity and specificity.

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality : This reversed-phase method separates compounds based on their hydrophobicity. An acidic modifier (e.g., formic acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group on the analyte.[10][11] This ensures a consistent charge state, leading to sharp, symmetrical peaks and stable retention times, which are critical for reliable quantification.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 40% B to 90% B over 10 min, hold for 2 min, return to 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 254 nm or wavelength of maximum absorbance |

Procedure :

-

System Equilibration : Purge the system and equilibrate the column with the initial mobile phase conditions (40% B) for at least 15-20 minutes or until a stable baseline is achieved.

-

System Suitability : Inject a mid-level standard (e.g., 5.0 µg/mL) five times. The relative standard deviation (%RSD) of the peak area and retention time should be <2.0%. The peak tailing factor should be between 0.9 and 1.5.

-

Calibration : Inject the working standards in order of increasing concentration.

-

Analysis : Inject a solvent blank, followed by samples. Inject a continuing calibration verification (CCV) standard after every 10-15 sample injections to monitor system performance.

-

Data Processing : Construct a linear regression calibration curve of peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.995. Quantify unknown samples against this curve.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Causality : The carboxylic acid group makes (3-Chloro-4-fluorophenoxy)acetic acid non-volatile and prone to thermal degradation in a hot GC inlet. Derivatization is essential.[12][13] Esterification, for example with pentafluorobenzyl bromide (PFBBr), replaces the acidic proton with a larger, non-polar group.[2][12] This dramatically increases volatility and thermal stability, allowing the analyte to be analyzed by GC. The PFB group also introduces multiple fluorine atoms, enhancing sensitivity with an ECD or providing a characteristic mass fragment for MS.

GC Derivatization Workflow

Caption: Key steps for preparing phenoxyacetic acids for GC-MS analysis.

1. Derivatization (Extractive Alkylation) : a. To 1 mL of the standard (or extracted sample) in a vial, add a suitable organic solvent like toluene. b. Add a phase-transfer catalyst and the derivatizing agent, pentafluorobenzyl bromide (PFBBr).[2] c. Heat the mixture (e.g., at 60 °C for 1 hour) to facilitate the reaction.[2] d. After cooling, wash the organic layer to remove excess reagents and dry it over anhydrous sodium sulfate.

2. GC-MS Instrumental Parameters :

| Parameter | Recommended Condition |

| Column | 5% Phenyl Methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temp. | 280 °C |

| Injection Mode | Splitless, 1 µL |

| Oven Program | 80 °C (hold 1 min), ramp to 290 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization | Electron Ionization (EI) at 70 eV |

| Acquisition | Full Scan (m/z 50-450) for identification; Selected Ion Monitoring (SIM) for quantification. |

Method Validation: Establishing Trustworthiness

To ensure that an analytical method is fit for its intended purpose, it must be validated.[14] Using the certified standard, the following parameters should be assessed. This process provides objective evidence that the method is reliable.

| Validation Parameter | Purpose & Acceptance Criteria |

| Specificity | Demonstrate that matrix components do not interfere with the analyte peak. |

| Linearity & Range | Establish a linear relationship between concentration and response (R² ≥ 0.995) over a defined range. |

| Accuracy | Determine the closeness of the measured value to the true value. Typically assessed by spike-recovery studies (e.g., 80-120% recovery). |

| Precision | Measure the degree of scatter between a series of measurements. Expressed as %RSD (e.g., ≤15% for repeatability and intermediate precision). |

| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected (e.g., Signal-to-Noise ratio of 3:1). |

References

-

(3-chloro-4-fluorophenoxy)acetic acid. Stenutz. [Link]

-

2-(4-Chloro-3-fluorophenoxy)acetic acid | C8H6ClFO3 | CID 22114282. PubChem. [Link]

-

(3-chloro-4-fluorophenoxy)acetic acid (C8H6ClFO3). PubChemLite. [Link]

-

Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA). [Link]

-

GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. [Link]

-

Development and validation of kinetic spectrophotometric method for herbicide bromfenoxim determination. ResearchGate. [Link]

-

Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority (APVMA). [Link]

-

HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. [Link]

-

HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health (NIH). [Link]

-

GC-MS determination of halogen derivatives of acetic acid. ResearchGate. [Link]

-

HPLC Determination of Four Derivatives of Benzene. Asian Journal of Chemistry. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - (3-chloro-4-fluorophenoxy)acetic acid (C8H6ClFO3) [pubchemlite.lcsb.uni.lu]

- 6. (3-CHLORO-4-FLUOROPHENOXY)ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. 331-40-8|2-(3-Chloro-4-fluorophenoxy)acetic acid|BLD Pharm [bldpharm.com]

- 8. (3-chloro-4-fluorophenoxy)acetic acid [stenutz.eu]

- 9. 2-(4-Chloro-3-fluorophenoxy)acetic acid | C8H6ClFO3 | CID 22114282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]

- 11. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

Enantioselective Synthesis of Phenoxyacetic Acid Derivatives: A Comprehensive Guide to Modern Catalytic Methods

Introduction: The Significance of Chirality in Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives are a cornerstone of modern chemistry, with wide-ranging applications as pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Their biological activity is often intrinsically linked to their stereochemistry, with one enantiomer frequently exhibiting the desired therapeutic or herbicidal effect while the other may be less active or even detrimental.[3] For instance, the herbicidal activity of phenoxypropionic acids like Dichlorprop and Mecoprop resides almost exclusively in the (R)-enantiomer.[4] Similarly, many drug candidates incorporating a chiral phenoxyacetic acid moiety show strict stereospecificity in their interaction with biological targets.[5]

This critical dependence on stereochemistry necessitates the development of efficient and highly selective methods for the synthesis of single-enantiomer phenoxyacetic acid derivatives. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the key contemporary methodologies for achieving this goal. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for several powerful catalytic approaches, including chiral phase-transfer catalysis, N-heterocyclic carbene (NHC) catalysis, and biocatalysis.

Key Methodologies for Enantioselective Synthesis

The synthesis of enantiomerically enriched phenoxyacetic acid derivatives can be broadly approached through two main strategies: the reaction of a prochiral precursor with a chiral catalyst or the resolution of a racemic mixture. Modern catalytic methods have largely superseded classical resolution techniques due to their superior efficiency and atom economy.

Chiral Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an exceptionally practical and scalable method for enantioselective synthesis, particularly for the O-alkylation of phenols.[6] The core principle involves the use of a chiral quaternary ammonium or phosphonium salt to shuttle a phenoxide anion from an aqueous or solid phase into an organic phase, where it reacts with an electrophile. The chiral catalyst creates a chiral ion pair with the phenoxide, effectively shielding one face of the nucleophile and directing the alkylation to occur with high enantioselectivity.[7]

The choice of catalyst, solvent, base, and temperature are all critical for achieving high enantioselectivity. Cinchona alkaloid-derived catalysts are among the most successful and widely used due to their rigid, well-defined chiral scaffold which allows for effective stereochemical communication.[8] The steric and electronic properties of the substituents on both the catalyst and the substrate influence the tightness of the ion pair and the facial selectivity of the reaction. A non-polar aprotic solvent is typically used to maximize the interaction between the catalyst and the phenoxide.

Diagram 1: General Workflow for Enantioselective Synthesis

Caption: A generalized workflow for the enantioselective synthesis and analysis of chiral compounds.

This protocol is adapted from the enantioselective alkylation of malonates and can be optimized for various phenol and α-haloester substrates.[9]

Materials:

-

Substituted phenol (1.0 mmol)

-

tert-Butyl α-bromoacetate (1.2 mmol)

-

(S,S)-3,4,5-Trifluorophenyl-NAS bromide or other suitable Cinchona alkaloid-derived catalyst (0.01 mmol, 1 mol%)

-

Toluene (5 mL)

-

50% aqueous potassium hydroxide (KOH) solution (5.0 mmol)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the substituted phenol (1.0 mmol) and the chiral phase-transfer catalyst (0.01 mmol) in toluene (5 mL) at -20 °C, add the 50% aqueous KOH solution (5.0 mmol).

-

Stir the mixture vigorously for 15 minutes at -20 °C.

-

Add tert-butyl α-bromoacetate (1.2 mmol) dropwise over 5 minutes.

-

Continue stirring the reaction mixture at -20 °C and monitor the reaction progress by TLC. The reaction time can vary from 12 to 48 hours depending on the substrate.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched phenoxyacetic acid ester.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.[9][10]

Diagram 2: Mechanism of Chiral Phase-Transfer Catalysis

Caption: Simplified mechanism of chiral phase-transfer catalyzed O-alkylation of a phenoxide.

N-Heterocyclic Carbene (NHC) Catalysis

Chiral N-heterocyclic carbenes have emerged as powerful organocatalysts for a variety of asymmetric transformations.[11] For the synthesis of enantiopure phenoxyacetic acid derivatives, a particularly elegant strategy is the dynamic kinetic resolution (DKR) of racemic α-aryloxyacetic esters.[12][13] In this process, the NHC catalyst reversibly acylates the racemic ester, leading to the formation of two diastereomeric acyl azolium intermediates which can epimerize. One of these diastereomers then reacts preferentially with an alcohol in a transesterification reaction, leading to the formation of a single enantiomer of the desired product in high yield and enantiomeric excess.

The success of this DKR process hinges on the ability of the acyl azolium intermediates to epimerize faster than they undergo transesterification. The choice of the chiral NHC catalyst is paramount, as its structure dictates the facial selectivity of the transesterification step. The base used to generate the carbene from its precatalyst (azolium salt) also plays a crucial role in promoting the initial acylation and subsequent epimerization. The alcohol nucleophile should be chosen to ensure a high rate of the desired transesterification reaction.

This protocol is based on the work of Chi and co-workers for the dynamic kinetic resolution and transesterification of α-aryloxycarboxylic esters.

Materials:

-

Racemic methyl 2-phenoxypropanoate (0.1 mmol)

-

Chiral triazolium salt precatalyst (e.g., a derivative of L-pyroglutamic acid) (0.01 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃) (0.15 mmol)

-

Benzyl alcohol (0.5 mmol)

-

Dichloromethane (CH₂Cl₂) (1.0 mL)

-

Silica gel for column chromatography

Procedure:

-

To a dry vial, add the racemic methyl 2-phenoxypropanoate (0.1 mmol), the chiral triazolium salt precatalyst (0.01 mmol), and K₂CO₃ (0.15 mmol).

-

Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

-

Add CH₂Cl₂ (1.0 mL) and benzyl alcohol (0.5 mmol).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or chiral HPLC.

-

Once the reaction is complete, directly load the reaction mixture onto a silica gel column.

-

Purify the product by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the enantiomerically enriched benzyl 2-phenoxypropanoate.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Biocatalysis: The Green Chemistry Approach